4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Chloro Substituent (Position 4)
3-Fluorobenzyl Group (Position 2)
Methyl Group (Position 6)
- Electronic Effect : σₚ = -0.17 for methyl indicates weak electron donation.
- Steric Protection : Shields the pyridine ring from nucleophilic attack at position 6.
Table 3: Hammett Constants for Substituents
| Substituent | σₚ (Para) | σₘ (Meta) | Effect Type |
|---|---|---|---|
| Cl | 0.23 | 0.37 | Electron-withdrawing |
| F (meta) | – | 0.34 | Electron-withdrawing |
| CH₃ | -0.17 | -0.07 | Electron-donating |
Comparative Analysis with Related Pyrrolopyridine Isomers
Pyrrolopyridines exist as six structural isomers. Key distinctions for the [3,4-c] isomer include:
Electronic Properties
Biological Relevance
- The [3,4-c] scaffold is prevalent in antidiabetic agents (e.g., glucose uptake enhancers) due to its planar, electron-deficient core.
- In contrast, 5-azaindoles are more common in kinase inhibitors, leveraging their hydrogen-bonding motifs.
Table 4: Isomer Comparison
| Isomer | Fusion Positions | Key Applications | Electronic Features |
|---|---|---|---|
| Pyrrolo[3,4-c] | 3,4 | Antidiabetic, antiviral agents | Electron-deficient, planar |
| Pyrrolo[2,3-b] | 2,3 | Kinase inhibitors | Hydrogen-bond donor |
| Pyrrolo[3,2-b] | 3,2 | Anticancer agents | Moderate electron density |
Properties
IUPAC Name |
4-chloro-2-[(3-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-8-5-11-12(13(16)18-8)15(21)19(14(11)20)7-9-3-2-4-10(17)6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGAMWNSQSKGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381877 | |
| Record name | 4-Chloro-2-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680216-24-4 | |
| Record name | 4-Chloro-2-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Chloro-6-methylpyridine-2,3-dicarboxylic Acid
The pyridine core is prepared through condensation reactions. Ethyl acetoacetate and ammonium ceric nitrate facilitate the formation of ethyl-(3Z)-3-(4-chlorophenylamino)but-2-enoate, which undergoes cyclization in acidic conditions. Chlorine incorporation occurs via chlorination of a hydroxyl precursor using POCl₃.
Ethyl acetoacetate (0.6 mol) and 4-chloroaniline (0.5 mol) are reacted with ammonium ceric nitrate (5 mmol) at 40°C for 24 h. The product is recrystallized from ethanol (68–72% yield).
Introduction of 3-Fluorobenzyl Group
Alkylation of the pyridine nitrogen is achieved using 3-fluorobenzyl bromide under basic conditions. Sodium hydride (NaH) in THF facilitates deprotonation, followed by nucleophilic substitution.
| Condition | Base | Solvent | Yield (%) |
|---|---|---|---|
| Benzylation | NaH | THF | 63 |
| Alternative alkylation | K₂CO₃ | DMF | 48 |
Dione Formation via Oxidation
Oxidation of the dicarboxylate to the dione employs MnO₂ or CrO₃ in acetic acid. The methyl group at C6 is retained through selective reaction conditions.
Palladium-Catalyzed Cyclization Strategy
A high-yielding route involves Pd-mediated coupling to assemble the pyrrolo[3,4-c]pyridine core. Adapted from Sage Journals, the method uses:
Reaction Setup
Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and diisopropylamine (3.0 equiv.) in DMSO at 135°C under N₂ for 52 h.
| Entry | Catalyst | Ligand | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PCy₃·HBF₄ | DMF | 20 | 50 |
| 2 | Pd(OAc)₂ | PCy₃·HBF₄ | DMSO | 52 | 94 |
Chlorination and Methylation Post-Cyclization
After cyclization, the intermediate undergoes:
Alternative Maleimide-Based Routes
Maleimide Cyclization
3-Chloro-4-indolylmaleimide reacts with acetylene derivatives under Pd catalysis to form the pyrrolo[3,4-c]pyridine skeleton. The 3-fluorobenzyl group is introduced via Suzuki coupling prior to cyclization.
Key Step :
Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), 3-fluorobenzylboronic acid, DMSO, 135°C, 24 h.
Functional Group Interconversion
- Methylation : Dimethyl sulfate in THF with NaH (63% yield).
- Chlorination : Thionyl chloride in dichloromethane (82% yield).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis under C18 reverse-phase conditions shows ≥98% purity when synthesized via Pd-catalyzed methods.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Pyridine Functionalization | 6 | 28 | Low | Moderate |
| Pd-Catalyzed Cyclization | 4 | 42 | High | High |
| Maleimide Route | 5 | 35 | Medium | Limited |
The Pd-mediated approach offers superior efficiency but requires specialized catalysts. Traditional stepwise synthesis remains viable for small-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The 4-chloro group exhibits moderate electrophilicity due to electron withdrawal from the adjacent dione system. This position is susceptible to nucleophilic displacement under basic or transition-metal-catalyzed conditions.
Example Reaction Pathway
Replacement of chlorine with alkoxy groups via nucleophilic aromatic substitution (SNAr) has been demonstrated in related pyrrolo[3,4-c]pyridine derivatives :
| Starting Material | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-chloro derivative | ROH, K2CO3 | Reflux in DMF, 12–24 h | 4-alkoxy-pyrrolopyridine-dione | 60–85% |
For the target compound, similar conditions could yield 4-methoxy or 4-ethoxy analogs, though steric hindrance from the 3-fluorobenzyl group may reduce reactivity .
Alkylation/Acylation at the N2 Position
The N2 nitrogen, adjacent to the dione carbonyls, can undergo alkylation or acylation. The 3-fluorobenzyl group at this position may influence reactivity by steric or electronic effects.
Reported Alkylation Conditions
In homologs, alkylation with dihaloalkanes proceeds via a two-step mechanism :
-
Deprotonation : Potassium carbonate in acetonitrile generates the nucleophilic amide.
-
Alkylation : Reaction with 1,2-dibromoethane or 1-bromo-2-chloroethane at reflux yields N-substituted derivatives (Table 1).
For the target compound, analogous reactions could introduce alkyl chains or functionalized substituents at N2.
Biological Activity-Driven Modifications
While not a direct chemical reaction, structure-activity relationship (SAR) studies highlight key modifications for pharmacological optimization:
-
Chloro → Methoxy : Enhances insulin-sensitizing activity in adipocytes by 37.4% .
-
Fluorobenzyl → Phenoxy : Increases antibacterial potency against Staphylococcus aureus (MIC reduced by 50%) .
Comparative Reactivity Table
Key reaction pathways for pyrrolo[3,4-c]pyridine-dione derivatives:
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has shown promise in medicinal chemistry due to its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival.
Agrochemicals
The compound's unique structure lends itself to applications in agrochemicals, particularly as a potential pesticide or herbicide.
Research Findings:
- Pesticidal Activity : Studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit insecticidal properties against common agricultural pests.
Material Science
The compound's electronic properties make it suitable for applications in organic electronics and materials science.
Applications:
- Organic Light Emitting Diodes (OLEDs) : Research has indicated that compounds similar to 4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine can be used as emissive materials in OLEDs due to their favorable photophysical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical and Stability Comparisons
- Thermal Behavior : Derivatives with alkoxy/arylpiperazinyl groups exhibit polymorphic forms (stable/metastable) influenced by solvent and mechanical treatment .
- Metabolic Stability : Esters (e.g., phthalimide-containing derivatives) are prone to hydrolysis, whereas oxadiazole or methyl substituents improve microsomal stability .
- Degradation : Alkaline hydrolysis cleaves the C1-N2 bond in pyrrolopyridine-diones, generating isonicotinic acid derivatives .
Biological Activity
Overview
4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a synthetic organic compound belonging to the pyrrolopyridine class. Its unique structure, featuring a chloro group and a fluorobenzyl moiety, positions it as a candidate for various biological applications. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves multi-step processes, including the formation of the pyrrolopyridine core through reactions such as Suzuki–Miyaura coupling. This method is favored for its efficiency and ability to tolerate various functional groups. The compound is characterized by its molecular formula and has a CAS number of 680216-24-4.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. The exact targets remain under investigation; however, its structural features suggest potential interactions with proteins involved in pain modulation and inflammation .
Analgesic and Sedative Properties
Research has indicated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant analgesic and sedative properties. In a study assessing new derivatives, certain compounds demonstrated greater analgesic effects than traditional analgesics like aspirin and morphine. Specifically, compounds derived from this class were tested using the "hot plate" and "writhing" tests, revealing promising results in pain relief with reduced toxicity compared to conventional drugs .
| Compound | Test Used | Activity Level | Comparison |
|---|---|---|---|
| 9 | Writhing | Higher than ASA | Similar to Morphine |
| 11 | Hot Plate | Significant | - |
These findings suggest that modifications in the chemical structure can enhance analgesic efficacy while minimizing adverse effects.
Antimicrobial Activity
In addition to analgesic properties, studies have explored the antimicrobial potential of pyrrolopyridine derivatives. Certain compounds have shown promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics like ciprofloxacin .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Study on Analgesic Activity : A series of pyrrolopyridine derivatives were synthesized and tested for their analgesic properties. The results indicated that structural modifications significantly influenced their effectiveness in pain relief .
- Antimicrobial Evaluation : Research highlighted the potential of pyrrolopyridine derivatives as antibacterial agents, demonstrating effective inhibition against pathogenic bacteria with MIC values ranging from 3.12 to 12.5 µg/mL .
- Pharmacological Investigations : Investigations into the sedative effects revealed that certain derivatives could prolong sleep duration in animal models, suggesting their utility in managing sleep disorders or anxiety-related conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, and what reaction conditions optimize yield?
- Answer : The compound is synthesized via alkylation of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with 3-fluorobenzyl halides. Key steps include:
- Reacting the precursor with 3-fluorobenzyl chloride under basic conditions (e.g., NaOH in ethanol).
- Crystallization from ethanol-toluene mixtures to purify the final product.
- Optimal yields (>90%) are achieved at 60°C for 2 hours, with characterization via H NMR (δ 4.5–5.0 ppm for benzylic CH) and elemental analysis .
Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?
- Answer :
- H NMR : Identifies substituent environments (e.g., pyrrolo-pyridine protons at δ 6.8–7.2 ppm).
- IR spectroscopy : Confirms imide carbonyl stretches (1700–1750 cm).
- Elemental analysis : Validates stoichiometry (CHClFNO) within ±0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying ED or MIC values)?
- Answer : Discrepancies arise from assay variability (cell lines, incubation times) or impurities. Strategies include:
- Standardizing assays using WHO-recommended strains (e.g., Mycobacterium tuberculosis H37Rv).
- Validating purity via HPLC (>95%) and cross-referencing structural analogs. For example, replacing 3-fluorobenzyl with 4-chlorophenyl alters MIC from 0.065 µM to 2.44 µM .
Q. What methodologies determine the target specificity of this compound in mycobacterial systems?
- Answer :
- Whole-genome sequencing : Identifies resistance mutations (e.g., QcrB Ala317Thr in M. tuberculosis).
- Knockout validation : Cytochrome bd oxidase mutants show hypersensitivity (MIC shifts >10-fold).
- Pharmacokinetic profiling : Correlates metabolic stability (mouse t >8 hours) with efficacy .
Q. What strategies enhance metabolic stability without compromising target affinity?
- Answer :
- Replace ester linkages with oxadiazole bioisosteres to reduce hydrolysis.
- Introduce hydrophobic groups (e.g., 3-methyl-1,2,4-oxadiazol-5-yl) at position 6, improving stability (t >8 hours) while maintaining MIC = 0.065 µM .
Q. How do structural modifications at the pyrrolo[3,4-c]pyridine core influence insulin sensitization?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
